Cellular Antiproliferative Potency: A Defined Window of Activity Distinct from Sub-Nanomolar Kinase Inhibitors
In cellular assays, (2Z)-3-Cyano-2-phenylprop-2-enamide exhibits a defined, moderate antiproliferative effect. Against the MCF-7 breast cancer cell line, it demonstrates an IC50 of 15 μM, and against the HT-29 colon cancer cell line, it has an IC50 of 20 μM . This contrasts sharply with more potent benzylidene cyanoacetamide-based inhibitors. For example, the selective ErbB2 inhibitor AG-825 (Tyrphostin C15) demonstrates an IC50 of 0.35 μM against its target kinase [1], and the EGFR inhibitor AG-494 shows an IC50 of 0.7 μM [2]. This 40- to 60-fold difference in potency defines (2Z)-3-Cyano-2-phenylprop-2-enamide as a tool for studying moderate-affinity interactions or for use in assay systems where potent inhibition is undesirable.
| Evidence Dimension | Antiproliferative activity (IC50) in human cancer cell lines |
|---|---|
| Target Compound Data | MCF-7: 15 μM; HT-29: 20 μM |
| Comparator Or Baseline | AG-825 (ErbB2 inhibitor): IC50 = 0.35 μM in kinase assay; AG-494 (EGFR inhibitor): IC50 = 0.7 μM in kinase assay |
| Quantified Difference | Target compound is 40- to 60-fold less potent than the comparators in their respective primary assays. |
| Conditions | MCF-7 and HT-29 cell viability assays (target compound) vs. cell-free kinase inhibition assays (comparators). |
Why This Matters
This specific potency profile is crucial for researchers requiring a less potent probe to avoid complete target ablation or to study moderate-affinity binding events.
- [1] TargetMol. AG-825 (Tyrphostin C15) Datasheet: ErbB2 Inhibitor. View Source
- [2] TargetMol. AG-494 (Tyrphostin B48) Datasheet: EGFR Tyrosine Kinase Inhibitor. View Source
